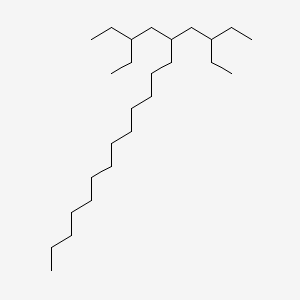
Octadecane, 3-ethyl-5-(2-ethylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(2-ethylbutyl)octadecane is a long-chain alkane with the molecular formula C26H54 and a molecular weight of 366.7070 . This compound is known for its unique structural properties, which include a branched hydrocarbon chain. It is also referred to by its IUPAC name, 3-ethyl-5-(2-ethylbutyl)octadecane .
準備方法
The synthesis of 3-ethyl-5-(2-ethylbutyl)octadecane typically involves the alkylation of octadecane with ethyl and butyl groups. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. Industrial production methods may involve the use of high-pressure reactors to ensure complete reaction and high yield .
化学反応の分析
3-Ethyl-5-(2-ethylbutyl)octadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts such as palladium or platinum.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed from these reactions vary based on the specific conditions but generally include halogenated derivatives, alcohols, and carboxylic acids .
科学的研究の応用
3-Ethyl-5-(2-ethylbutyl)octadecane has several applications in scientific research:
作用機序
The mechanism of action of 3-ethyl-5-(2-ethylbutyl)octadecane in biological systems involves its interaction with cellular membranes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against fungal cells, which have unique membrane compositions .
類似化合物との比較
3-Ethyl-5-(2-ethylbutyl)octadecane can be compared to other long-chain alkanes such as:
2,2-Dimethyltetracosane: Similar in molecular weight and structure but differs in the branching pattern.
Heptadecane: A straight-chain alkane with a shorter carbon chain length.
Hexadecane: Another straight-chain alkane, commonly used as a reference compound in various analytical techniques.
The uniqueness of 3-ethyl-5-(2-ethylbutyl)octadecane lies in its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts .
特性
CAS番号 |
55282-12-7 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC名 |
3-ethyl-5-(2-ethylbutyl)octadecane |
InChI |
InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3 |
InChIキー |
MFLJAIATZVGFPM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















